molecular formula C30H30N4O5S B2721798 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 689772-53-0

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2721798
CAS No.: 689772-53-0
M. Wt: 558.65
InChI Key: MMEXXPQKRVSWIY-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-based acetamide derivative characterized by a benzodioxole-substituted methyl group at position 3, a morpholine ring at position 6, and a sulfanyl-acetamide moiety linked to a 4-ethylphenyl group. The presence of the benzodioxole group may enhance metabolic stability, while the morpholine ring could improve solubility and target binding .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O5S/c1-2-20-3-6-22(7-4-20)31-28(35)18-40-30-32-25-9-8-23(33-11-13-37-14-12-33)16-24(25)29(36)34(30)17-21-5-10-26-27(15-21)39-19-38-26/h3-10,15-16H,2,11-14,17-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEXXPQKRVSWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The benzodioxole moiety is introduced via a Friedel-Crafts acylation reaction, followed by the incorporation of the morpholine ring through nucleophilic substitution reactions. The final step involves the formation of the sulfanylacetamide linkage under mild conditions, often using thiol reagents and acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for key steps, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazolinone core or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives, thiol derivatives.

    Substitution: Functionalized benzodioxole or morpholine derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide exhibit promising anti-HIV properties . Studies have shown that modifications to the benzodioxole moiety can enhance antiviral potency, with some derivatives achieving effective inhibition of HIV integrase at low micromolar concentrations .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor , particularly against acetylcholinesterase and α-glucosidase. These enzymes are critical in the treatment of conditions such as Alzheimer's disease and type 2 diabetes mellitus (T2DM). Preliminary studies suggest that the compound may act as a noncompetitive inhibitor of acetylcholinesterase, showing significant inhibitory activity comparable to established drugs .

Oxidative Stress Protection

In vitro studies have demonstrated that 2-({3-[(2H-1,3-benzodioxol-5-y)methyl]-6-(morpholin-4-y)-4-oxo-3,4-dihydroquinazolin-2-y}sulfanyl)-N-(4-ethylphenyl)acetamide provides neuroprotective effects against oxidative stress. The compound has been shown to reduce cell death in neuronal cultures exposed to oxidative agents like hydrogen peroxide (H₂O₂), suggesting its potential utility in treating neurodegenerative diseases characterized by oxidative damage .

Case Study 1: Anti-HIV Activity

A study focused on synthesizing new anti-HIV agents based on the structure of this compound found that specific modifications significantly increased antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral therapies .

Case Study 2: Neuroprotection

Research involving cellular models of neurodegeneration indicated that this compound could significantly reduce apoptosis rates in neuronal cells subjected to oxidative stress. This suggests a therapeutic potential for conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeDescription
AntiviralEffective against HIV integrase; potential for further development as an antiviral agent.
Enzyme InhibitionInhibitory effects on acetylcholinesterase and α-glucosidase; implications for T2DM and Alzheimer's treatment.
NeuroprotectionProtects neuronal cells from oxidative stress; potential application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance binding affinity through π-π interactions, while the morpholine ring can improve solubility and bioavailability. The sulfanylacetamide linkage allows for the formation of covalent bonds with target proteins, leading to prolonged inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their modifications are summarized in Table 1 .

Compound Name Core Modification Bioactivity (if reported) Source Reference
Target Compound Benzodioxole-methyl, morpholinyl, 4-ethylphenyl Not explicitly reported
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 4-Chlorophenyl, trimethylphenyl Anti-inflammatory (hypothesized)
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Fluorophenyl, thiadiazole-thioether Anti-exudative activity (10 mg/kg dose)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Acetyl-morpholinone, isopropylphenyl Synthetic intermediate; no bioactivity

Key Observations :

  • Substituent Influence : The 4-ethylphenyl group in the target compound may confer lipophilicity, enhancing membrane permeability compared to fluorophenyl or trimethylphenyl analogs .
  • Core Heterocycles: Morpholine (target) vs. Benzodioxole-methyl may offer π-π stacking advantages over chlorophenyl groups .
Physicochemical and Pharmacokinetic Profiling

Data from molecular networking (MS/MS fragmentation cosine scores) and Tanimoto similarity indexing highlight structural relationships:

  • Tanimoto Coefficient: The target compound shares ~65–70% structural similarity with morpholinone-containing analogs (e.g., ), suggesting comparable solubility and logP profiles.
  • Metabolite Dereplication : LC-MS/MS analysis of related acetamides indicates that sulfanyl-linked side chains undergo Phase II metabolism (glucuronidation), while benzodioxole groups resist oxidative degradation .
Bioactivity Correlations
  • Anti-Exudative Activity : Analogous sulfanyl-acetamides (e.g., ) exhibit dose-dependent anti-inflammatory effects, with ED50 values comparable to diclofenac sodium (8 mg/kg). The target compound’s benzodioxole group may enhance potency by reducing ROS-mediated tissue damage .

Biological Activity

The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Structural Overview

This compound features a quinazoline core linked to a benzodioxole moiety , which is often associated with various pharmacological properties. The presence of a morpholine group enhances its solubility and bioavailability, making it a candidate for further pharmacological investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it interacts with glycogen synthase kinase 3 beta (GSK3B), which plays a crucial role in various cellular processes including metabolism and cell cycle regulation .
  • Modulation of Signaling Pathways : By affecting signaling pathways such as Wnt and insulin signaling, the compound can influence cell proliferation and differentiation. It has been shown to regulate transcription factors that are critical for these pathways .
  • Induction of Apoptosis : In cancer cells, this compound has demonstrated the ability to trigger programmed cell death through various apoptotic pathways, enhancing its potential as an anticancer agent .

Biological Activity

Recent studies have highlighted the biological activities of this compound across various domains:

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptotic Induction : It activates caspase pathways leading to apoptosis, as evidenced by increased levels of cleaved PARP in treated cells .

Antimicrobial Properties

The antimicrobial activity of the compound has been assessed against both Gram-positive and Gram-negative bacteria. Preliminary results suggest:

  • Inhibition of Bacterial Growth : The compound shows moderate antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against specific strains such as Escherichia coli and Staphylococcus aureus.
Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

Neuroprotective Effects

The compound also exhibits neuroprotective effects, potentially beneficial in neurodegenerative diseases. It modulates pathways involved in neuronal survival and reduces oxidative stress markers in neuronal cells .

Case Studies

  • Cancer Cell Studies : A study conducted on various cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability compared to control groups. The IC50 values ranged from 10 to 25 µM depending on the cell line.
  • Microbial Assays : In a series of antimicrobial tests, the compound was found to be effective against Bacillus subtilis with an MIC value significantly lower than that for E. coli, suggesting selective activity against certain bacterial strains .

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